molecular formula C13H8F3NO B13897170 4-(4-(Trifluoromethyl)phenyl)pyridine-3-carbaldehyde

4-(4-(Trifluoromethyl)phenyl)pyridine-3-carbaldehyde

Cat. No.: B13897170
M. Wt: 251.20 g/mol
InChI Key: KYTMIHFMZZUEMY-UHFFFAOYSA-N
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Description

4-(4-(Trifluoromethyl)phenyl)pyridine-3-carbaldehyde is an organic compound that belongs to the class of trifluoromethyl-substituted pyridines. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring with a carbaldehyde functional group at the 3-position. The trifluoromethyl group imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-(4-(Trifluoromethyl)phenyl)pyridine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .

Major Products Formed

The major products formed from these reactions include trifluoromethyl-substituted carboxylic acids, alcohols, and various substituted pyridines, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-(4-(Trifluoromethyl)phenyl)pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes effectively. The pyridine ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted pyridines, such as 4-(Trifluoromethyl)pyridine and 2-(Trifluoromethyl)pyridine .

Uniqueness

4-(4-(Trifluoromethyl)phenyl)pyridine-3-carbaldehyde is unique due to the presence of both the trifluoromethyl group and the carbaldehyde functional group, which confer distinct chemical and physical properties. These properties make it particularly valuable in the synthesis of complex organic molecules and in various scientific applications .

Properties

Molecular Formula

C13H8F3NO

Molecular Weight

251.20 g/mol

IUPAC Name

4-[4-(trifluoromethyl)phenyl]pyridine-3-carbaldehyde

InChI

InChI=1S/C13H8F3NO/c14-13(15,16)11-3-1-9(2-4-11)12-5-6-17-7-10(12)8-18/h1-8H

InChI Key

KYTMIHFMZZUEMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NC=C2)C=O)C(F)(F)F

Origin of Product

United States

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